4-amino-N-[2-({5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-AMINO-N-{2-[({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 4-AMINO-N-{2-[({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using hydrazine and aldehydes.
Introduction of the amino group: This step involves the substitution of a suitable leaving group with an amino group, often using reagents like ammonia or amines.
Attachment of the chlorophenyl group: This can be done through nucleophilic substitution reactions, where the chlorophenyl group is introduced using chlorophenyl derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-AMINO-N-{2-[({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
4-AMINO-N-{2-[({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular mechanisms of diseases.
Mechanism of Action
The mechanism of action of 4-AMINO-N-{2-[({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-AMINO-N-{2-[({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazoles: These compounds have similar structural features but differ in the position of the nitrogen atoms within the ring.
Thiadiazoles: These compounds contain sulfur instead of oxygen in the ring, leading to different chemical and biological properties.
Triazoles: These compounds have three nitrogen atoms in the ring and are known for their diverse biological activities.
Properties
Molecular Formula |
C19H19Cl2N5O3 |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
4-amino-N-[2-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C19H19Cl2N5O3/c20-14-5-6-16(28-11-12-3-1-2-4-15(12)21)13(9-14)10-23-7-8-24-19(27)17-18(22)26-29-25-17/h1-6,9,23H,7-8,10-11H2,(H2,22,26)(H,24,27) |
InChI Key |
GZHZWSVGAYZDCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)CNCCNC(=O)C3=NON=C3N)Cl |
Origin of Product |
United States |
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